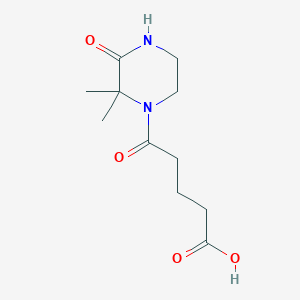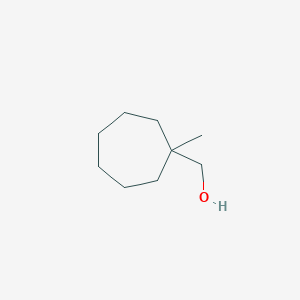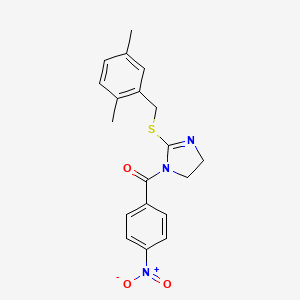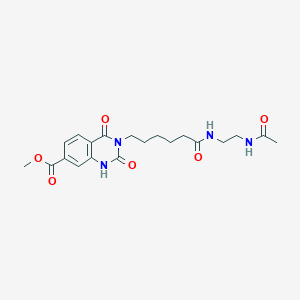![molecular formula C17H16N4OS B2742588 (4-Thiophen-3-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone CAS No. 2309747-01-9](/img/structure/B2742588.png)
(4-Thiophen-3-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Thiophen-3-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone, also known as TPA-023, is a synthetic compound that belongs to the class of azetidine derivatives. It is a potent and selective agonist of the GABA-A receptor subtype, which is responsible for the inhibitory neurotransmission in the central nervous system. TPA-023 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and epilepsy.
Mécanisme D'action
(4-Thiophen-3-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone acts as a positive allosteric modulator of the GABA-A receptor subtype, which enhances the inhibitory neurotransmission in the central nervous system. It binds to a specific site on the receptor complex and increases the affinity of the receptor for the neurotransmitter GABA. This results in the opening of the chloride ion channel and hyperpolarization of the neuron, leading to inhibition of neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase the levels of GABA in the brain, which is responsible for its anxiolytic and anticonvulsant effects. This compound has also been shown to increase the levels of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. Additionally, this compound has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate.
Avantages Et Limitations Des Expériences En Laboratoire
(4-Thiophen-3-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone has several advantages for lab experiments, including its high potency and selectivity for the GABA-A receptor subtype. It is also relatively stable and can be synthesized in large quantities for research purposes. However, this compound has some limitations, including its potential toxicity and side effects. It is important to use appropriate safety measures and dosage levels when working with this compound in the lab.
Orientations Futures
There are several future directions for the research on (4-Thiophen-3-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone. One potential application is in the treatment of epilepsy, as this compound has been shown to have anticonvulsant effects in animal models. Another potential application is in the treatment of schizophrenia, as this compound has been shown to improve cognitive function and memory in animal models. Further studies are needed to determine the safety and efficacy of this compound in humans, and to explore its potential therapeutic applications in other neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of (4-Thiophen-3-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone involves the reaction of 4-thiophen-3-ylphenylboronic acid with 3-(azidomethyl)azetidine hydrochloride in the presence of a copper catalyst and a reducing agent. The resulting intermediate is then subjected to a click reaction with propargyl alcohol to yield the final product. The synthesis of this compound has been optimized and scaled up for the production of large quantities of the compound for research purposes.
Applications De Recherche Scientifique
(4-Thiophen-3-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. In preclinical studies, this compound has shown anxiolytic, antidepressant, antipsychotic, and anticonvulsant effects. It has also been shown to improve cognitive function and memory in animal models. This compound has been tested in clinical trials for the treatment of anxiety and depression, but further studies are needed to determine its safety and efficacy in humans.
Propriétés
IUPAC Name |
(4-thiophen-3-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c22-17(20-9-13(10-20)11-21-7-6-18-19-21)15-3-1-14(2-4-15)16-5-8-23-12-16/h1-8,12-13H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIDZTVMHMRWSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C3=CSC=C3)CN4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B2742506.png)

![4-(2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2742509.png)


![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2742515.png)




![1-[(4-tert-butylphenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2742526.png)
![5-{[(2-chlorobenzyl)thio]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2742527.png)
